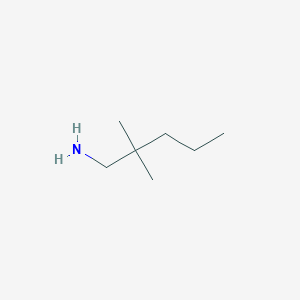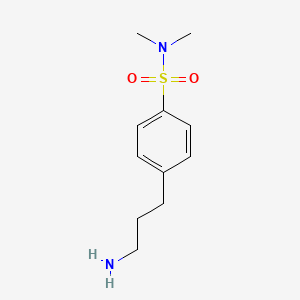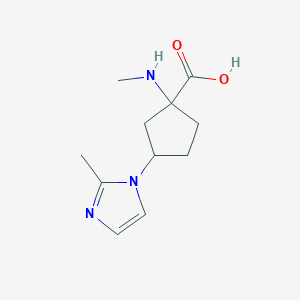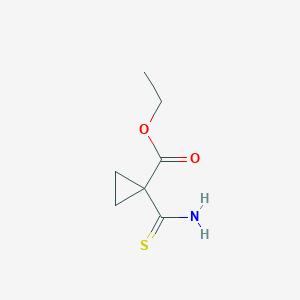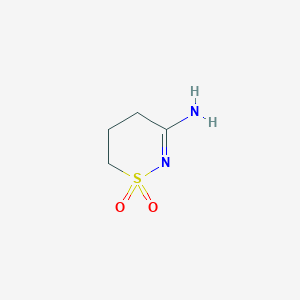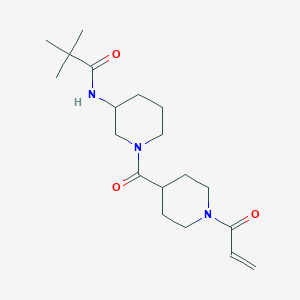
N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is a complex organic compound that features a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
2,2-dimethyl-1,3-propanediol: This compound has a similar structural motif but lacks the piperidine ring.
N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: This compound has a similar amine group but differs in the overall structure.
Uniqueness
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C19H31N3O3 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
2,2-dimethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide |
InChI |
InChI=1S/C19H31N3O3/c1-5-16(23)21-11-8-14(9-12-21)17(24)22-10-6-7-15(13-22)20-18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25) |
InChIキー |
UOBHFSVKKCTNCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


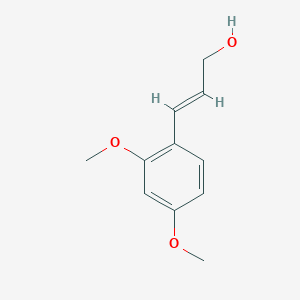
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
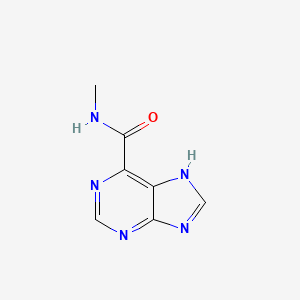
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

